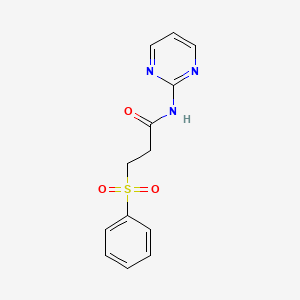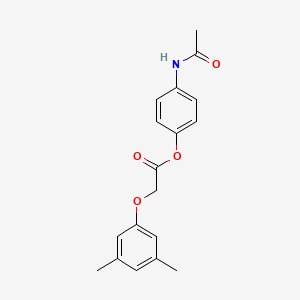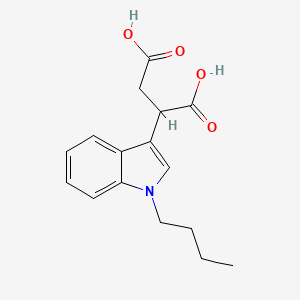
3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide
Overview
Description
3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide, also known as PSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PSP is a small molecule inhibitor that targets protein kinases, which are enzymes that play a crucial role in cell signaling pathways. PSP has been shown to have promising effects in cancer research, as well as other areas such as immunology and neurology.
Mechanism of Action
3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide works by binding to the ATP-binding site of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to this site, this compound prevents the transfer of phosphate groups from ATP to downstream targets, which ultimately leads to the inhibition of signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and immunomodulatory effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. This compound has also been shown to enhance the activity of immune cells, such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide in lab experiments is its specificity. This compound targets protein kinases, which are often overexpressed in cancer cells. This specificity makes this compound an attractive candidate for cancer research, as it can selectively target cancer cells while leaving normal cells unaffected. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of the immunomodulatory effects of this compound in other disease contexts, such as autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms underlying the anti-cancer effects of this compound, which may lead to the development of new cancer therapies.
Scientific Research Applications
3-(phenylsulfonyl)-N-2-pyrimidinylpropanamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by targeting protein kinases, which are often overexpressed in cancer cells. By inhibiting these enzymes, this compound can prevent the activation of signaling pathways that promote cancer cell growth and survival.
properties
IUPAC Name |
3-(benzenesulfonyl)-N-pyrimidin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c17-12(16-13-14-8-4-9-15-13)7-10-20(18,19)11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKLOZZQAZICPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4413147.png)

![4-{1-[(4-chlorophenyl)sulfonyl]prolyl}-2,6-dimethylmorpholine](/img/structure/B4413154.png)
![N-(4-fluorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4413163.png)
![N~1~-[3-(trifluoromethyl)phenyl]-1,3-piperidinedicarboxamide](/img/structure/B4413167.png)
![N-{2,6-dimethyl-3-[(2-oxo-1-pyrrolidinyl)sulfonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B4413171.png)
![N-(3-chloro-4,5-dimethoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4413181.png)
![methyl 4-{[3-(1H-tetrazol-1-yl)propanoyl]amino}benzoate](/img/structure/B4413194.png)

![1-({[4-allyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperazine](/img/structure/B4413219.png)
![N-(3-fluorophenyl)-N'-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4413225.png)

![N-[4-(allyloxy)phenyl]-3-phenylpropanamide](/img/structure/B4413242.png)